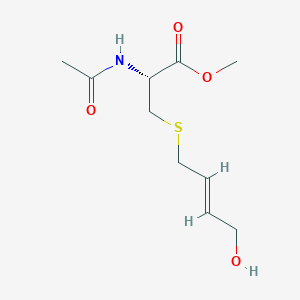![molecular formula [Co(NH3)4(CO3)]NO3.H2O B1148917 Cobalt carbonatotetraamine nitrate CAS No. 15040-52-5](/img/new.no-structure.jpg)
Cobalt carbonatotetraamine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt carbonatotetraamine nitrate is a coordination compound with the chemical formula [Co(NH3)4CO3]NO3. This compound features a cobalt(III) ion coordinated by four ammine ligands and a chelating carbonate group, with a nitrate anion balancing the charge. It is known for its vibrant color and stability, making it a subject of interest in various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobalt carbonatotetraamine nitrate typically involves the reaction of cobalt(II) nitrate hexahydrate with aqueous ammonia, followed by the addition of ammonium carbonate and dilute hydrogen peroxide. The reaction proceeds as follows:
- Dissolve cobalt(II) nitrate hexahydrate in aqueous ammonia.
- Add ammonium carbonate to the solution.
- Introduce dilute hydrogen peroxide to oxidize cobalt(II) to cobalt(III).
The resulting solution is then allowed to crystallize, yielding this compound .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production would follow similar steps with scaled-up quantities and controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt carbonatotetraamine nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions, and vice versa.
Substitution Reactions: The ammine ligands can be substituted by other ligands, such as water or other amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can be facilitated by varying the pH or using specific coordinating solvents.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cobalt carbonatotetraamine nitrate has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as a precursor for cobalt-based drugs.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mecanismo De Acción
The mechanism of action of cobalt carbonatotetraamine nitrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt(III) center can interact with different molecular targets, facilitating electron transfer and catalytic processes. The pathways involved include ligand exchange and redox cycling, which are crucial for its applications in catalysis and potential therapeutic uses.
Comparación Con Compuestos Similares
Cobalt hexammine nitrate: Co(NH3)63
Cobalt carbonatotetraamine sulfate: [Co(NH3)4CO3]2SO4
Cobalt tetraammine dichloride: [Co(NH3)4Cl2]Cl
Uniqueness: Cobalt carbonatotetraamine nitrate is unique due to its specific coordination environment, featuring a chelating carbonate group and four ammine ligands. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
15040-52-5 |
|---|---|
Fórmula molecular |
[Co(NH3)4(CO3)]NO3.H2O |
Peso molecular |
267.08 |
Sinónimos |
Cobalt carbonatotetraamine nitrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)

![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

![[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B1148854.png)
